molecular formula C17H16FN3O3S2 B2819428 N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886953-29-3

N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2819428
CAS No.: 886953-29-3
M. Wt: 393.45
InChI Key: DCYWXTZVURMLLD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 3,5-dimethylphenyl group, a 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl group, and an acetamide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the benzo[e][1,2,4]thiadiazine ring and subsequent functionalization. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific targets.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Interference with cellular pathways: It may disrupt cellular signaling pathways, affecting cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine ring, in particular, sets it apart from other similar compounds.

Biological Activity

N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O3S2C_{17}H_{16}FN_3O_3S_2 with a molecular weight of 393.45 g/mol. The compound features a benzothiadiazine ring system, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H16FN3O3S2
Molecular Weight393.45 g/mol
PurityTypically ≥ 95%

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiviral Activity

This compound has shown potential antiviral activity against several viruses. For instance, compounds in this class were evaluated for their efficacy against herpes simplex virus (HSV) and exhibited a reduction in viral replication at late stages of infection.

Anticancer Properties

Studies have highlighted the anticancer potential of benzothiadiazine derivatives. In vitro assays revealed that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Specific attention has been given to their effects on breast and prostate cancer cell lines.

Case Study 1: In Vitro Antiviral Activity

A recent study assessed the antiviral activity of a related benzothiadiazine derivative against HSV-1. The compound was found to inhibit viral replication significantly by targeting late-stage viral proteins as evidenced by Western blot analysis showing reduced expression of immediate early proteins (ICP) involved in viral replication .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various benzothiadiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess a broad spectrum of activity and could serve as potential leads for developing new antibiotics .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-10-5-11(2)7-13(6-10)19-16(22)9-25-17-20-14-4-3-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYWXTZVURMLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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